6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride
Description
6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol hydrochloride (CAS 2375268-58-7) is a spirocyclic compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 180 Da . Its structure comprises a 6-oxa-2-azaspiro[3.4]octane core, featuring a fused oxazole and azetidine ring system, with a hydroxymethyl group at position 7. Key physicochemical properties include:
This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) and antimicrobial agents due to its spirocyclic architecture, which mimics bioactive natural products .
Properties
IUPAC Name |
6-oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-2-6-1-7(5-10-6)3-8-4-7;/h6,8-9H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKCLQYGSGSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CNC2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride typically involves the cyclization of appropriate precursors followed by hydrochloride formation. One common synthetic route starts with the reaction of a suitable lactam with an appropriate alcohol under acidic conditions to form the spirocyclic structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions (e.g., temperature, pressure, and pH). The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions and reagents used.
Reduction Products: Corresponding amines or other reduced forms.
Substitution Products: Substituted spirocyclic compounds or other derivatives.
Scientific Research Applications
6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.
Biology: The compound may serve as a ligand or inhibitor in biological studies, potentially interacting with various enzymes or receptors.
Medicine: It could be explored for its potential therapeutic properties, such as in the development of new drugs targeting specific diseases.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a particular receptor or enzyme, altering its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
Ring System Variations: The spiro[3.4]octane core in the target compound provides a balance between rigidity and conformational flexibility, making it suitable for binding to enzyme pockets . Spiro[3.3]heptane (CAS 1638761-19-9) introduces greater ring strain due to smaller fused rings, which may reduce stability but enhance reactivity .
Functional Group Impact: The methanol group in the target compound contributes to its hydrophilicity (LogP = -1.07), whereas the carboxylic acid in CAS 138062-77-8 increases polarity (PSA = 75 Ų) and hydrogen-bonding capacity, likely reducing cell permeability . Fluorine substitution (CAS 1181458-30-9) improves metabolic stability and lipophilicity, a common strategy in CNS drug design .
Salt Form and Stability :
- Hydrochloride salts are prevalent in these compounds to enhance crystallinity and solubility. However, the presence of primary amines (e.g., CAS 1181458-30-9) may necessitate additional stabilization to prevent degradation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol; hydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:
- Temperature control : Optimal yields are achieved at 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) ensures purity (>95% by HPLC). Post-synthesis, recrystallization in ethanol/water mixtures improves crystallinity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol; hydrochloride?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic framework and methanol substituent. Key signals include:
- ¹H NMR : δ 3.65–3.85 ppm (methyleneoxy protons), δ 4.20–4.40 ppm (methanol -CH2OH) .
- ¹³C NMR : δ 70–75 ppm (spirocyclic ether carbons), δ 60–65 ppm (methanol carbon) .
- Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks at m/z 188.095 (C7H14NO3+) and confirms the hydrochloride adduct .
Advanced Research Questions
Q. How can researchers analyze the reaction kinetics of nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Experimental design : Use pseudo-first-order conditions with excess nucleophile (e.g., NaN3 or KCN). Monitor reaction progress via:
- In situ FTIR : Track disappearance of the C-O stretch (1050–1150 cm⁻¹) or formation of new functional groups .
- HPLC : Quantify intermediates and products using a C18 column (mobile phase: acetonitrile/water) .
- Data analysis : Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants .
Q. What computational approaches are suitable for predicting the biological activity of derivatives of this spirocyclic compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or GPCRs). The spirocyclic scaffold’s rigidity allows precise pose prediction .
- QSAR modeling : Derive descriptors (e.g., logP, polar surface area) from the SMILES string (e.g., C1C(COC12CNC2)CO) to correlate structural features with activity .
- MD simulations : Simulate binding stability in water/lipid bilayers using GROMACS, focusing on hydrogen bonding with the methanol group .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies of this compound?
- Methodological Answer :
- Theoretical alignment : Link conflicting data to differences in experimental frameworks (e.g., cell lines vs. in vivo models). For example, solubility variations in PBS vs. DMSO may alter bioavailability .
- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., IC50 normalization) and apply statistical tools (ANOVA or Bayesian inference) to identify outliers .
- Mechanistic validation : Use knockout models or isotopic labeling (e.g., ¹⁴C-tagged compound) to confirm target engagement in disputed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
